Lapachol

Vue d'ensemble

Description

Le lapachol est une 1,4-naphtoquinone naturelle qui a été isolée pour la première fois par le phytochimiste italien E. Paterno à partir de l'arbre Tabebuia avellanedae (Bignoniaceae) en 1882 . On le trouve également dans d'autres espèces d'Handroanthus . Le this compound a été attribué à un large éventail d'activités pharmacologiques, notamment des effets antileishmanien, anticarcinomique, anti-inflammatoire, antimalarique, antiseptique, antitumoral, antiviral, bactéricide, fongicide, insectifuge, pesticide, schistosomicida, termiticida et viricida .

Applications De Recherche Scientifique

Lapachol has been extensively studied for its potential therapeutic benefits. It has shown promising anticancer properties, particularly in its structural modification to produce β-lapachone, which has high cytotoxic capacity against various cancer cell lines . This compound has also been investigated as a potential inhibitor of dihydroorotate dehydrogenase (DHODH), showing significant immunosuppressive properties and potential therapeutic implications for rheumatoid arthritis . Additionally, this compound has been used in the development of long-circulating nanoparticles for the treatment of malignant brain glioma .

Mécanisme D'action

Target of Action

Lapachol, a natural naphthoquinone, primarily targets Dihydroorotate Dehydrogenase (DHODH) . DHODH is a key enzyme involved in the de novo synthesis of pyrimidines . In addition, this compound has been found to interact with Pyruvate Kinase M2 (PKM2) , a key mediator of glycolysis in cancer cells .

Mode of Action

This compound inhibits the activity of DHODH, thereby disrupting pyrimidine metabolism . This inhibition leads to a decrease in lymphocyte proliferation, which is particularly relevant in the context of autoimmune diseases . Furthermore, this compound inhibits PKM2, leading to a dose-dependent inhibition of glycolysis and a corresponding increase in oxygen consumption . It also interacts with cellular membranes, which is believed to contribute to its antifungal activity .

Biochemical Pathways

This compound’s inhibition of DHODH disrupts the de novo synthesis of pyrimidines, affecting DNA replication and repair, protein synthesis, and other cellular functions . Its inhibition of PKM2 disrupts glycolysis, shifting cellular metabolism towards oxidative phosphorylation . This shift can lead to changes in energy production within the cell and can have various downstream effects, including decreased ATP levels and inhibition of cell proliferation .

Pharmacokinetics

This compound exhibits first-order elimination and follows a two-compartment open model . It can pass through the blood-brain barrier, indicating potential for central nervous system activity . This compound also undergoes enterohepatic circulation, which can extend its in vivo exposure time after oral administration .

Result of Action

The inhibition of DHODH and PKM2 by this compound leads to a decrease in lymphocyte proliferation, which can be beneficial in the treatment of autoimmune diseases . In addition, the disruption of glycolysis can lead to decreased ATP levels and inhibition of cell proliferation, which can be particularly beneficial in the context of cancer treatment . This compound has also demonstrated antifungal activity, believed to be due to its interaction with cellular membranes .

Action Environment

The action of this compound can be influenced by various environmental factors. For instance, the presence of certain enzymes, such as P450 reductase, can bioactivate this compound into reactive species that promote DNA scission . Additionally, the pH, temperature, and presence of other substances in the environment can potentially affect the stability, efficacy, and action of this compound.

Analyse Biochimique

Biochemical Properties

Lapachol interacts with various enzymes and proteins in biochemical reactions. It has been identified as an inhibitor of pyruvate kinase M2 (PKM2), a key mediator of glycolysis in cancer cells . The inhibition of PKM2 by this compound leads to a dose-dependent decrease in glycolysis and a corresponding increase in oxygen consumption .

Cellular Effects

This compound has significant effects on various types of cells and cellular processes. In cancer cells, it inhibits glycolysis, leading to decreased ATP levels and inhibition of cell proliferation . Furthermore, perturbation of glycolysis in melanoma cells with this compound sensitizes cells to mitochondrial protonophore and promotes apoptosis .

Molecular Mechanism

The molecular mechanism of this compound’s action is mainly due to its capacity to interact with topoisomerases and to generate semiquinone radicals and reactive oxygen species (ROS) inside the cell . It also inhibits the activity of PKM2, thereby blocking glycolysis in cancer cells .

Temporal Effects in Laboratory Settings

It has been observed that the blockade of glycolysis by this compound in melanoma cells leads to long-term effects on cellular function, including decreased ATP levels and inhibition of cell proliferation .

Metabolic Pathways

This compound is involved in the metabolic pathway of glycolysis, where it inhibits the enzyme PKM2 . This inhibition disrupts the normal flow of the pathway, leading to decreased ATP levels and inhibition of cell proliferation .

Méthodes De Préparation

Le lapachol peut être obtenu par extraction à partir d'une variété de plantes ou synthétisé en laboratoire. La voie de synthèse implique généralement six étapes chimiques . Une méthode courante pour préparer le this compound est la méthode d'évaporation rotative en couche mince, qui est utilisée pour préparer des liposomes de PEG pour le this compound . Cette méthode implique la formation, la caractérisation et l'optimisation de la formulation liposomique pour atteindre un haut rendement d'inclusion et une libération contrôlée du this compound .

Analyse Des Réactions Chimiques

Le lapachol subit diverses réactions chimiques, notamment l'oxydation, la réduction et la substitution. Par exemple, l'exposition du this compound à des conditions d'ozonolyse entraîne la formation d'un aldéhyde avec un rendement de 70 % . Le this compound peut également être bioactivé par la réductase P450 en espèces réactives qui favorisent la scission de l'ADN par la génération de radicaux anioniques superoxyde par cyclage redox . Les réactifs et conditions courants utilisés dans ces réactions comprennent des études de docking moléculaire flexible et des essais de bioactivité pour déterminer la capacité du this compound à interagir et à inhiber des enzymes spécifiques .

Applications de la recherche scientifique

Le this compound a été largement étudié pour ses avantages thérapeutiques potentiels. Il a montré des propriétés anticancéreuses prometteuses, notamment dans sa modification structurelle pour produire la β-lapachone, qui a une forte capacité cytotoxique contre diverses lignées de cellules cancéreuses . Le this compound a également été étudié comme inhibiteur potentiel de la dihydroorotate déshydrogénase (DHODH), montrant des propriétés immunosuppressives significatives et des implications thérapeutiques potentielles pour la polyarthrite rhumatoïde . De plus, le this compound a été utilisé dans le développement de nanoparticules à longue circulation pour le traitement du gliome cérébral malin .

Mécanisme d'action

Les mécanismes d'action sous-jacents aux effets observés du this compound sont principalement dus à sa capacité à interagir avec les topoisomérases et à générer des radicaux semiquinones et des espèces réactives de l'oxygène (ROS) à l'intérieur de la cellule . Ces espèces réactives peuvent endommager les composants cellulaires, conduisant aux effets pharmacologiques observés. L'activité antifongique du this compound est censée être due à son interaction avec la membrane cellulaire .

Comparaison Avec Des Composés Similaires

Le lapachol est similaire à d'autres 1,4-naphtoquinones naturelles, telles que la juglone (isolée du noyer noir, Juglans nigra) et la plumbagine (obtenue à partir des espèces Plumbago, Drosera et Nepenthes) . Ces composés partagent des effets pharmacologiques similaires, notamment des activités cytotoxiques, antibactériennes, antifongiques, antivirales, antiprotozoaires, insecticides, anti-inflammatoires et antipyrétiques . Le this compound est unique dans sa capacité à générer des radicaux semiquinones et des ROS, ce qui contribue à ses effets antiprolifératifs et antimigratoires plus élevés dans les cellules cancéreuses par rapport aux cellules normales .

Propriétés

IUPAC Name |

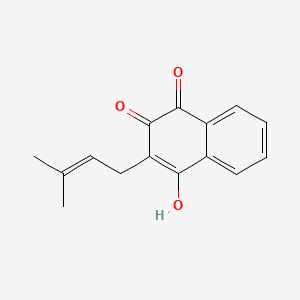

4-hydroxy-3-(3-methylbut-2-enyl)naphthalene-1,2-dione | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C15H14O3/c1-9(2)7-8-12-13(16)10-5-3-4-6-11(10)14(17)15(12)18/h3-7,16H,8H2,1-2H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

CWPGNVFCJOPXFB-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(=CCC1=C(C2=CC=CC=C2C(=O)C1=O)O)C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C15H14O3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID6049430 | |

| Record name | Lapachol | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID6049430 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

242.27 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

84-79-7 | |

| Record name | Lapachol | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000084797 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | lapachol | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=11905 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | Lapachol | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID6049430 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 2-hydroxy-3-(3-methylbut-2-enyl)-1,4-naphthoquinone | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.001.421 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | LAPACHOL | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/B221938VB6 | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.